methyl2-amino-2-cycloheptylacetatehydrochloride

Descripción

BenchChem offers high-quality methyl2-amino-2-cycloheptylacetatehydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl2-amino-2-cycloheptylacetatehydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

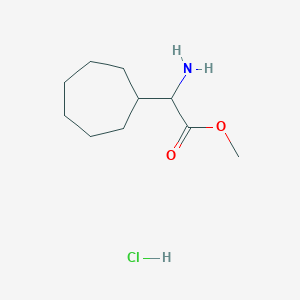

methyl 2-amino-2-cycloheptylacetate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c1-13-10(12)9(11)8-6-4-2-3-5-7-8;/h8-9H,2-7,11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEIRAGOKPLVKGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CCCCCC1)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Guide: Physicochemical Properties and Synthetic Utility of Methyl 2-Amino-2-Cycloheptylacetate Hydrochloride

Executive Summary

In the landscape of modern peptidomimetics and rational drug design, the integration of non-natural, cycloaliphatic amino acids is a critical strategy for overcoming the poor pharmacokinetic profiles of native peptides. Methyl 2-amino-2-cycloheptylacetate hydrochloride is a highly specialized building block that introduces profound steric bulk and conformational rigidity into peptide backbones. As a Senior Application Scientist, I have structured this guide to dissect the physicochemical parameters, structural causality, and self-validating synthetic protocols required to effectively utilize this compound in advanced drug development pipelines.

Physicochemical Profiling & Structural Causality

The utility of methyl 2-amino-2-cycloheptylacetate hydrochloride stems directly from its tripartite structure: a flexible 7-membered cycloalkane ring, a reactive alpha-amine, and a methyl ester-protected carboxylate.

The decision to isolate and store this compound as a hydrochloride salt rather than a free base is rooted in fundamental chemical stability. Unprotected alpha-amino esters are highly nucleophilic and prone to spontaneous intermolecular aminolysis, rapidly degrading into inactive diketopiperazines. Protonating the amine to form the HCl salt completely eliminates its nucleophilicity, rendering the monomer indefinitely stable at room temperature and highly soluble in aqueous media for biological assays[1].

Quantitative Physicochemical Data

The following table summarizes the critical quantitative parameters of both the hydrochloride salt and its free base counterpart for comparative formulation analysis.

| Property | Value |

| Compound Name | Methyl 2-amino-2-cycloheptylacetate hydrochloride |

| CAS Number (HCl Salt) | 2490402-28-1[2] |

| CAS Number (Free Base) | 1489011-62-2[3] |

| Molecular Formula | C₁₀H₂₀ClNO₂[1] |

| Molecular Weight (HCl Salt) | 221.72 g/mol [2] |

| Molecular Weight (Free Base) | 185.27 g/mol [3] |

| PubChem CID (HCl Salt) | 154814261[4] |

| PubChem CID (Free Base) | 53998840[5] |

Mechanistic Role in Drug Design

The cycloheptyl group offers a unique mechanistic advantage over smaller rings (like cyclopentyl or cyclohexyl). Because the 7-membered ring dynamically puckers between twist-chair and boat conformations, it can adaptively mold into complex, deep hydrophobic pockets of target receptors (such as GPCRs).

Furthermore, the massive steric bulk immediately adjacent to the alpha-carbon restricts the Ramachandran angles of the peptide backbone. This pre-organizes the peptide into its active conformation (reducing the entropy of binding) and sterically shields adjacent amide bonds from enzymatic cleavage by proteases. The methyl ester acts as an orthogonal protecting group, allowing for directional N-to-C peptide synthesis.

Logical workflow of integrating cycloheptylglycine derivatives into peptidomimetics for stability.

Experimental Protocols: Synthesis and Isolation

To ensure reproducibility and high yield, the synthesis of methyl 2-amino-2-cycloheptylacetate HCl must be executed as a self-validating system . The following protocol utilizes a modified Strecker synthesis followed by in situ esterification.

Phase 1: Strecker Amino Acid Synthesis

-

Imine Formation & Cyanation: Suspend cycloheptanecarboxaldehyde (1.0 eq) in aqueous methanol. Add ammonium chloride (NH₄Cl, 1.5 eq) and potassium cyanide (KCN, 1.2 eq). Stir at room temperature for 24 hours.

-

Causality: NH₄Cl serves a dual purpose: it provides the ammonia necessary for imine formation and acts as a mild acid catalyst to activate the aldehyde. KCN provides the nucleophilic cyanide ion to attack the imine, forming 2-amino-2-cycloheptylacetonitrile.

-

Self-Validation Checkpoint: Monitor the reaction via FT-IR spectroscopy. The phase is complete when the strong aldehyde carbonyl stretch (~1700 cm⁻¹) disappears and a sharp, weak nitrile stretch (~2230 cm⁻¹) emerges.

-

Phase 2: Hydrolysis & Esterification

-

Acidic Hydrolysis: Isolate the alpha-aminonitrile and reflux in 6M HCl for 12 hours.

-

Causality: The harsh acidic conditions hydrolyze the nitrile to a carboxylic acid. Crucially, the low pH keeps the alpha-amine protonated, preventing it from participating in unwanted side reactions.

-

-

In Situ Esterification & Salt Formation: Concentrate the crude amino acid in vacuo and resuspend in anhydrous methanol. Cool to 0°C and dropwise add thionyl chloride (SOCl₂, 2.0 eq). Reflux for 4 hours.

-

Causality: SOCl₂ reacts with methanol to generate HCl gas and dimethyl sulfite in situ. The HCl acts as the acid catalyst for Fischer esterification and simultaneously protonates the alpha-amine. This traps the product as the stable hydrochloride salt, preventing diketopiperazine formation.

-

Self-Validation Checkpoint: Perform LC-MS on the final crystallized product. The presence of the [M+H]⁺ peak at 186.15 m/z confirms the esterified core[6]. A secondary validation using an AgNO₃ drop test will yield a white AgCl precipitate, confirming the presence of the chloride counterion[1].

-

Analytical Characterization

To verify the structural integrity of the synthesized methyl 2-amino-2-cycloheptylacetate HCl, researchers must rely on multi-nuclear NMR.

-

¹H-NMR (D₂O, 400 MHz): The defining feature is the alpha-proton shift. Due to the electron-withdrawing effects of both the adjacent protonated amine (-NH₃⁺) and the methyl ester carbonyl, the alpha-proton will appear as a distinct doublet at approximately 4.0 - 4.2 ppm. The methyl ester protons will appear as a sharp singlet at ~3.8 ppm. The cycloheptyl ring protons will present as a broad multiplet between 1.2 - 2.0 ppm.

-

¹³C-NMR (D₂O, 100 MHz): The ester carbonyl carbon will resonate at ~170 ppm, while the alpha-carbon will appear near 58 ppm, shifted downfield by the heteroatoms.

By strictly adhering to these self-validating checkpoints, researchers can confidently integrate this cycloaliphatic building block into complex drug discovery workflows.

References

-

National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 154814261, Methyl 2-amino-2-cycloheptylacetate hydrochloride." PubChem, [Link]

-

National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 53998840, Methyl 2-amino-2-cycloheptylacetate." PubChem, [Link]

-

MolAid Chemical Database. "Methyl 2-amino-2-cycloheptylacetate hydrochloride (CAS: 2490402-28-1)." MolAid, [Link]

Sources

- 1. Methyl 2-amino-2-cycloheptylacetate hydrochloride | C10H20ClNO2 | CID 154814261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl2-amino-2-cycloheptylacetatehydrochloride - CAS号 2490402-28-1 - 摩熵化学 [molaid.com]

- 3. 1489011-62-2 | Methyl 2-amino-2-cycloheptylacetate - AiFChem [aifchem.com]

- 4. Methyl 2-amino-2-cycloheptylacetate hydrochloride | C10H20ClNO2 | CID 154814261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 2-amino-2-cycloheptylacetate | C10H19NO2 | CID 53998840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl 2-amino-2-cycloheptylacetate | C10H19NO2 | CID 53998840 - PubChem [pubchem.ncbi.nlm.nih.gov]

IUPAC name for methyl 2-amino-2-cycloheptylacetate hydrochloride

An In-Depth Technical Guide to the Synthesis, Characterization, and Potential Applications of α-Cycloalkyl Amino Acid Ester Hydrochlorides

A Senior Application Scientist's Field-Proven Perspective on Methyl 2-Amino-2-Cyclohexylacetate Hydrochloride

Preamble: On Nomenclature and Focus

This guide addresses the synthesis and characterization of the non-proteinogenic amino acid derivative specified as "methyl 2-amino-2-cycloheptylacetate hydrochloride". Initial database inquiries reveal that while a substance with this name is cataloged (CAS 2490402-28-1), the available technical literature and characterization data are sparse[1]. Conversely, its lower homologue, methyl 2-amino-2-cyclohexylacetate hydrochloride (CAS 322392-74-5), is substantially better documented and serves as a more robust foundation for a technical guide[2].

Given this landscape, and in the spirit of scientific integrity (E-E-A-T), this document will focus principally on the synthesis and analysis of the cyclohexyl derivative. The methodologies described herein are founded on established principles of amino acid chemistry and are directly translatable to the cycloheptyl analogue, providing a reliable framework for researchers exploring either molecule.

Core Compound Identification and Properties

Methyl 2-amino-2-cyclohexylacetate hydrochloride is the hydrochloride salt of the methyl ester of 2-amino-2-cyclohexylacetic acid. This modification of the parent amino acid—esterification of the carboxyl group and salt formation at the amino group—is a critical step in its application as a building block, enhancing its solubility in organic solvents and protecting the amine from unwanted side reactions during subsequent synthetic steps, such as peptide coupling.

| Property | Value | Source |

| IUPAC Name | methyl 2-amino-2-cyclohexylacetate;hydrochloride | [2] |

| Synonyms | Methyl alpha-amino-cyclohexaneacetate HCl, 2-cyclohexyl-DL-glycine methyl ester hydrochloride | [2] |

| Molecular Formula | C₉H₁₈ClNO₂ | [2] |

| Molecular Weight | 207.70 g/mol | [2] |

| CAS Number | 322392-74-5 (Racemate) | [2] |

| Canonical SMILES | COC(=O)C(C1CCCCC1)N.Cl | [2] |

Chemical Structure

The structure consists of a central alpha-carbon bonded to a hydrogen, an amino group (protonated as an ammonium chloride salt), a methyl ester group, and a cyclohexyl ring.

Self-Validating Experimental Protocols

The following protocols are designed to be self-validating, meaning reaction progress and product identity can be confirmed at key stages.

Protocol A: Synthesis via Trimethylchlorosilane (TMSCl)

This is the recommended method for general laboratory use due to its milder conditions and operational simplicity. [3][4] Materials:

-

2-Amino-2-cyclohexylacetic acid (1.0 eq)

-

Anhydrous Methanol (MeOH)

-

Trimethylchlorosilane (TMSCl) (2.0 - 2.2 eq)

-

Diethyl ether or MTBE (for precipitation)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 2-amino-2-cyclohexylacetic acid (e.g., 10.0 g, 63.6 mmol).

-

Solvent Addition: Add anhydrous methanol (e.g., 100 mL). The amino acid will likely form a suspension.

-

Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add TMSCl (e.g., 16.1 mL, 127.2 mmol, 2.0 eq) dropwise via syringe over 15-20 minutes. The causality for the slow addition is to control the initial exotherm of HCl generation.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours. The reaction becomes a clear solution as the starting material is converted to the more soluble hydrochloride salt.

-

Monitoring (Self-Validation): Progress can be monitored by Thin Layer Chromatography (TLC) using a system like Dichloromethane:Methanol (9:1) with ninhydrin stain. The product ester will have a higher Rf value than the starting amino acid.

-

Work-up and Isolation: Concentrate the reaction mixture under reduced pressure using a rotary evaporator. The result is typically a white solid or a viscous oil.

-

Purification: Add a sufficient volume of diethyl ether or methyl tert-butyl ether (MTBE) to the residue and stir or sonicate. This will induce precipitation/crystallization of the hydrochloride salt. Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Protocol B: Synthesis via Thionyl Chloride (SOCl₂)

This method is highly effective but requires stringent safety measures. Perform this entire procedure in a certified chemical fume hood. [5][6] Materials:

-

2-Amino-2-cyclohexylacetic acid (1.0 eq)

-

Anhydrous Methanol (MeOH)

-

Thionyl Chloride (SOCl₂) (1.5 - 2.0 eq)

-

Diethyl ether or MTBE

Procedure:

-

Reagent Preparation: In a dry, two-neck round-bottom flask under an inert atmosphere, add anhydrous methanol (e.g., 100 mL). Cool to -10 °C to 0 °C using an ice/salt bath.

-

HCl Generation: CAUTION: HIGHLY EXOTHERMIC, RELEASES TOXIC GAS. Slowly add thionyl chloride (e.g., 11.6 mL, 159 mmol, 2.0 eq, assuming 50 mmol amino acid) dropwise to the cold methanol. Maintain the temperature below 10 °C.

-

Substrate Addition: Once the addition is complete, add the 2-amino-2-cyclohexylacetic acid (e.g., 7.86 g, 50 mmol) portion-wise to the cold methanolic HCl solution.

-

Reaction: Allow the mixture to warm to room temperature, then gently heat to reflux (approx. 65 °C) for 4-6 hours.

-

Work-up and Isolation: Cool the reaction to room temperature and concentrate under reduced pressure. The resulting solid or oil is the crude product.

-

Purification: Triturate the crude product with diethyl ether or MTBE, filter the white solid, wash with ether, and dry under vacuum.

Structural Characterization and Analysis

Authoritative confirmation of the product's identity is achieved through a combination of spectroscopic methods. The data presented below are predictive, based on established principles and data from analogous amino acid esters. [7][8][9][10]

| Technique | Expected Observations |

|---|---|

| ¹H NMR | δ ~3.8 ppm (s, 3H): Sharp singlet for the methyl ester (-OCH₃) protons. δ ~3.5-3.7 ppm (d, 1H): Doublet for the alpha-proton (-CH(NH₃⁺)-). δ ~8.5-9.0 ppm (br s, 3H): Broad singlet for the ammonium (-NH₃⁺) protons, which may exchange with D₂O. δ ~1.0-2.0 ppm (m, 11H): Complex multiplet region for the 11 protons of the cyclohexyl ring. |

| ¹³C NMR | δ ~170-175 ppm: Carbonyl carbon of the ester (C=O). δ ~55-60 ppm: Alpha-carbon (-CH(NH₃⁺)-). δ ~53 ppm: Methyl ester carbon (-OCH₃). δ ~25-40 ppm: Multiple signals corresponding to the carbons of the cyclohexyl ring. |

| IR Spectroscopy | ~3000-2800 cm⁻¹: Broad absorption from N-H stretching of the ammonium salt, overlapping with C-H stretches. ~1740-1750 cm⁻¹: Strong, sharp absorption from the ester carbonyl (C=O) stretch. ~1600 & ~1500 cm⁻¹: Medium absorptions from asymmetric and symmetric N-H bending (scissoring) of the -NH₃⁺ group. ~1200-1250 cm⁻¹: Strong C-O stretch of the ester. |

| Mass Spec. (ESI+) | m/z = 172.13: [M+H]⁺ for the free base (C₉H₁₇NO₂). The hydrochloride salt will dissociate in the ESI source. m/z = 113.12: Prominent fragment corresponding to the loss of the methoxycarbonyl group (-COOCH₃). |

Potential Applications and Pharmacological Context

Cycloalkyl amino acids belong to the class of non-proteinogenic or "unnatural" amino acids. Their rigid, lipophilic side chains are of significant interest in medicinal chemistry for designing peptides with constrained conformations and improved metabolic stability.

Role as an NMDA Receptor Modulator Precursor

The core structure of 2-amino-2-cyclohexylacetate is structurally related to arylcyclohexylamines, a class of compounds known to act as antagonists at the N-methyl-D-aspartate (NMDA) receptor . [11][12]The NMDA receptor is a ligand-gated ion channel crucial for synaptic plasticity, learning, and memory. [13] However, overactivation of NMDA receptors leads to excitotoxicity, a process implicated in various neurological conditions, including stroke, epilepsy, and neurodegenerative diseases. Therefore, NMDA receptor antagonists are valuable pharmacological tools and potential therapeutics. [14][15]Methyl 2-amino-2-cyclohexylacetate hydrochloride serves as a key building block for synthesizing more complex derivatives that could exhibit potent and selective NMDA receptor activity.

Conclusion

Methyl 2-amino-2-cyclohexylacetate hydrochloride is a valuable and accessible chemical intermediate. Its synthesis from the parent amino acid is robustly achieved via well-established esterification protocols, with the trimethylchlorosilane/methanol system offering a milder and more user-friendly approach compared to the traditional thionyl chloride method. This guide provides the detailed, field-proven methodologies required for its successful preparation and authoritative characterization. The structural relationship of this compound to known pharmacophores positions it as a key starting material for researchers and drug development professionals exploring novel modulators of the NMDA receptor, with potential applications in neuroscience and the treatment of neurological disorders.

References

-

Molecules. A Convenient Synthesis of Amino Acid Methyl Esters. [Link] [3][16][17]2. ResearchGate. Esterification of amino acids with methanol in the presence of TMSCl. [Link]

-

RSC Publishing. The Mass Spectra of Amino-acid and Peptide Derivatives. [Link]

-

Journal of Chromatographic Science. Combined Gas Chromatography-Mass Spectrometry of Amino Acid Derivatives. [Link]

-

Semantic Scholar. A Convenient Synthesis of Amino Acid Methyl Esters. [Link] [16]6. ResearchGate. A Convenient Synthesis of Amino Acid Methyl Esters. [Link]

-

PubMed. A Convenient Synthesis of Amino Acid Methyl Esters. [Link] [17]11. Current Medicinal Chemistry. N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective Outline. [Link] [11]12. OUCI. A Convenient Synthesis of Amino Acid Methyl Esters. [Link]

-

Bentham Science. N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective Outline. [Link] [12]14. MDPI. Synthesis and Characterization of Various Amino Acid Derived Thiohydantoins. [Link]

-

PubMed. The mass spectra of amino-acid and peptide derivatives. I. Benzyloxycarbonyl derivatives. [Link]

-

Studylib. Synthesis of Amino Acid Methyl Ester Hydrochloride. [Link] [5]17. YouTube. Structural Insights into Competitive Antagonism in NMDA Receptors. [Link] [14]18. PubChem. Methyl 2-amino-2-cyclohexylacetate hydrochloride. [Link] [2]19. CSIRO Publishing. Synthesis and infrared spectra of some transition metal complexes of α-amino acid esters. [Link]

-

PubMed. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. [Link] [15]21. MDPI. Efficient Esterification of Oxidized l-Glutathione and Other Small Peptides. [Link]

-

ResearchGate. Peptides subjected to the thionyl chloride esterification with methanol.... [Link]

-

SciSpace. Mass Spectrometric Studies on Amino Acid and Peptide Derivatives. [Link] [7]27. PubMed. Characterization of beta-amino ester enolates as hexamers via 6Li NMR spectroscopy. [Link]

-

National Center for Biotechnology Information. Structural insights into NMDA receptor pharmacology. [Link] [13]29. CORE. The Synthesis, Characterisation, and Application of Novel N- Ferrocenoyl Peptide Derivatives. [Link] [18]30. Google Patents. Method for producing amino acid ester hydrochloride. [6]31. ACS Publications. 1H NMR Spectroscopic Investigations on the Conformation of Amphiphilic Aromatic Amino Acid Derivatives in Solution. [Link] [8]32. PubMed. Temperature dependence of amino acid side chain IR absorptions in the amide I' region. [Link] [9]33. PubChem. methyl (2R)-2-amino-2-cyclohexylacetate hydrochloride. [Link]

-

PubMed. 1H NMR spectroscopic criteria for the configuration of N-acyl-alpha,beta-dehydro-alpha-amino acid esters. [Link]

-

RSC Publishing. The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. [Link] [10]36. PubChemLite. Methyl 2-amino-2-cyclohexylacetate hydrochloride (C9H17NO2). [Link]

-

AIP Publishing. NMR Study of the Protolysis Kinetics in Simple Amino Acids. I. Sarcosine Hydrochloride and its Ester. [Link]

-

American Elements. Methyl 2-amino-2-cyclopropylacetate hydrochloride. [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

ResearchGate. Pharmacologically active β-amino acid derivatives. [Link]

-

ResearchGate. Amino acid esters as prodrug of an arylalkanoic acid COX inhibitor: Synthesis, biopharmaceutical and pharmacological evaluation. [Link]

-

MolAid. Methyl2-amino-2-cycloheptylacetatehydrochloride. [Link] [1]44. National Center for Biotechnology Information. Synthesis and Pharmacological Properties of Novel Esters Based on Monocyclic Terpenes and GABA. [Link]

-

PubMed. Antimicrobial activity of a series of aminoalkyl esters of benzyldithiocarbamic acids. [Link]

-

National Center for Biotechnology Information. Amino Acid Based Antimicrobial Agents – Synthesis and Properties. [Link]

Sources

- 1. Methyl2-amino-2-cycloheptylacetatehydrochloride - CAS号 2490402-28-1 - 摩熵化学 [molaid.com]

- 2. Methyl 2-amino-2-cyclohexylacetate hydrochloride | C9H18ClNO2 | CID 22259438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. studylib.net [studylib.net]

- 6. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]

- 7. scispace.com [scispace.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Temperature dependence of amino acid side chain IR absorptions in the amide I' region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides: synthesis of coordination complexes, activation proc ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00073A [pubs.rsc.org]

- 11. benthamdirect.com [benthamdirect.com]

- 12. N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective Outline - Rana - Current Medicinal Chemistry [edgccjournal.org]

- 13. Structural insights into NMDA receptor pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. semanticscholar.org [semanticscholar.org]

- 17. A convenient synthesis of amino acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. doras.dcu.ie [doras.dcu.ie]

Spectroscopic data (NMR, IR, MS) for methyl 2-amino-2-cycloheptylacetate

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 2-amino-2-cycloheptylacetate

Introduction

Methyl 2-amino-2-cycloheptylacetate is a non-proteinogenic α-amino acid ester. Its structure, featuring a cycloheptyl ring attached to the α-carbon, presents a unique scaffold of interest in medicinal chemistry and drug development. Non-natural amino acids are critical building blocks for creating peptides and peptidomimetics with enhanced stability, novel conformational properties, and improved pharmacological profiles. The cycloheptyl moiety, in particular, can impart specific lipophilicity and conformational constraints.

Predicted Spectroscopic Data & Interpretation

The combined analysis of NMR, IR, and MS data provides a complete picture of the molecular structure. Each technique offers orthogonal, complementary information, which, when integrated, confirms the identity and purity of the target compound.

Infrared (IR) Spectroscopy: Functional Group Identification

Expertise & Experience: IR spectroscopy is the first-line technique for rapidly confirming the presence of key functional groups. For methyl 2-amino-2-cycloheptylacetate, we are primarily looking for evidence of a primary amine (R-NH₂), an ester (R-COOR'), and saturated C-H bonds. The presence of a primary amine is diagnostically confirmed by the observation of two distinct N-H stretching bands, a result of symmetric and asymmetric stretching modes.[1]

Predicted IR Absorption Bands:

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Characteristics |

| Primary Amine | N-H Stretch | 3400-3250 | Two sharp-to-medium bands[1] |

| N-H Bend (Scissoring) | 1650-1580 | Medium to strong, sharp peak[1][2] | |

| Ester | C=O Stretch | 1750-1735 | Strong, sharp "sword-like" peak[2][3] |

| C-O Stretch | 1250-1020 | Two strong bands (asymmetric & symmetric)[2] | |

| Alkyl Groups | C-H Stretch (sp³) | 2950-2850 | Strong, multiple sharp peaks |

| C-H Bend | 1470-1450 | Medium intensity |

Trustworthiness: The simultaneous observation of the dual N-H stretches, a strong carbonyl (C=O) peak in the specified region, and the characteristic C-O ester bands provides high confidence in the presence of the core α-amino ester functionality. The absence of a broad O-H stretch around 3300 cm⁻¹ would confirm that the starting carboxylic acid has been successfully converted.[4]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Expertise & Experience: Mass spectrometry provides the molecular weight of the compound, serving as a primary check for successful synthesis. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The fragmentation pattern observed in the tandem MS (MS/MS) spectrum offers valuable structural information, corroborating the arrangement of functional groups. For α-amino esters, key fragmentation pathways include α-cleavage and losses from the ester group.[5][6]

Predicted Mass Spectrometric Data (Electrospray Ionization, ESI+):

| Ion | Formula | Calculated m/z | Interpretation |

| [M+H]⁺ | [C₁₀H₁₉NO₂ + H]⁺ | 186.1494 | Molecular Ion Peak: Confirms the molecular weight. |

| [M+Na]⁺ | [C₁₀H₁₉NO₂ + Na]⁺ | 208.1313 | Sodium adduct, common in ESI. |

| Fragment 1 | [C₉H₁₆N]⁺ | 138.1283 | Loss of the methoxycarbonyl group (-COOCH₃) via α-cleavage. A key indicator of an α-amino acid structure. |

| Fragment 2 | [C₇H₁₄N]⁺ | 112.1126 | Loss of the entire methyl acetate moiety from the α-carbon. |

| Fragment 3 | [C₈H₁₄NO₂]⁺ | 156.1025 | Loss of the methyl group (-CH₃) is less common but possible. |

Authoritative Grounding: The fragmentation of protonated α-amino acids and their esters typically involves losses around the central α-carbon.[7][8] The most characteristic fragmentation for this molecule would be the cleavage of the bond between the α-carbon and the carbonyl carbon, leading to the loss of the carbomethoxy group and formation of a stable iminium ion containing the cycloheptyl ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Carbon-Hydrogen Framework

Expertise & Experience: NMR spectroscopy provides the most detailed structural information, mapping out the complete carbon and proton skeleton of the molecule. ¹H NMR reveals the chemical environment, number, and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms.

Predicted ¹H NMR Chemical Shifts (Solvent: CDCl₃, Reference: TMS at 0 ppm):

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Insights |

| -OCH₃ | ~ 3.7 | Singlet (s) | 3H | Characteristic singlet for a methyl ester.[9] |

| α-H | ~ 3.3 - 3.5 | Triplet (t) or Doublet of Doublets (dd) | 1H | Downfield shift due to adjacent N and C=O groups. Coupling to adjacent CH on the ring. |

| -NH₂ | ~ 1.5 - 2.5 | Broad Singlet (br s) | 2H | Chemical shift is variable and concentration-dependent; exchanges with D₂O. |

| Cycloheptyl -CH- | ~ 1.8 - 2.0 | Multiplet (m) | 1H | Proton on the carbon attached to the α-carbon. |

| Cycloheptyl -CH₂- | ~ 1.2 - 1.8 | Multiplet (m) | 12H | Overlapping signals for the remaining cycloheptyl protons. |

Predicted ¹³C NMR Chemical Shifts (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm):

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Insights |

| C=O | ~ 173 - 175 | Characteristic ester carbonyl region.[10] |

| α-C | ~ 58 - 62 | Carbon attached to both the nitrogen and the cycloheptyl ring. |

| -OCH₃ | ~ 52 | Typical for a methyl ester carbon.[9] |

| Cycloheptyl C1 | ~ 40 - 45 | Carbon atom of the ring directly attached to the α-carbon. |

| Cycloheptyl Carbons | ~ 25 - 35 | Multiple overlapping signals for the remaining ring carbons. |

Trustworthiness: The combination of ¹H and ¹³C NMR, along with 2D NMR experiments like COSY (H-H correlation) and HSQC (C-H correlation), would allow for the unambiguous assignment of every proton and carbon, confirming the cycloheptyl ring's attachment to the α-carbon of the methyl aminoacetate core.

Experimental Protocols & Workflows

A logical workflow is essential for efficient and comprehensive analysis. The following protocols represent standard, field-proven methodologies.

Integrated Spectroscopic Analysis Workflow

Caption: Logical workflow for structural elucidation.

Protocol 1: Sample Preparation

-

NMR Spectroscopy: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Transfer the solution to a 5 mm NMR tube.

-

IR Spectroscopy: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid, prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr powder and pressing the mixture into a translucent disk.

-

Mass Spectrometry (LC-MS): Prepare a stock solution of the sample in methanol or acetonitrile at 1 mg/mL. Further dilute this solution to ~1-10 µg/mL with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for injection.

Protocol 2: Data Acquisition

-

NMR (400 MHz Spectrometer):

-

¹H NMR: Acquire data with a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

-

¹³C NMR: Acquire data using a proton-decoupled pulse program, a 45° pulse angle, a 2-second relaxation delay, and accumulate 1024 scans.

-

2D NMR (COSY, HSQC): Use standard instrument parameters for these experiments to establish H-H and C-H correlations.

-

-

FT-IR (Fourier Transform Infrared Spectrometer):

-

Acquire a background spectrum of the empty sample compartment or the pure KBr plates/pellet.

-

Acquire the sample spectrum from 4000 to 400 cm⁻¹.

-

Perform 16-32 scans at a resolution of 4 cm⁻¹.

-

-

LC-MS (ESI-TOF or ESI-QTOF):

-

Chromatography: Use a C18 reverse-phase column. Elute with a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

-

Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode. Acquire data over an m/z range of 50-500. For MS/MS, select the [M+H]⁺ ion (m/z 186.15) for collision-induced dissociation (CID) and acquire the fragment ion spectrum.

-

Conclusion

The structural characterization of a novel molecule like methyl 2-amino-2-cycloheptylacetate is a systematic process that relies on the convergence of evidence from multiple, independent spectroscopic techniques. This guide provides a predictive but robust framework for any scientist undertaking this analysis. The expected IR spectrum will confirm the primary amine and ester functionalities. Mass spectrometry will verify the molecular weight (m/z 186.15 for [M+H]⁺) and show characteristic fragmentation. Finally, ¹H and ¹³C NMR will provide the definitive map of the molecular skeleton. By following the outlined workflows and comparing experimental data to these predicted values, researchers can confidently confirm the structure and purity of their synthesized material, enabling its use in further drug discovery and development efforts.

References

- Gelpi, E., Koenig, W. A., Gibert, J., & Oró, J. (1969). Combined Gas Chromatography-Mass Spectrometry of Amino Acid Derivatives. Journal of Chromatographic Science, 7(10), 604–613.

-

Harrison, G. W., & Gibbins, B. L. (1966). Synthesis and infrared spectra of some transition metal complexes of α-amino acid esters. Canadian Journal of Chemistry, 44(6), 737-742. Available at: [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Specac. Available at: [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Department of Chemistry, University of Calgary. Available at: [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Department of Chemistry, Illinois State University. Available at: [Link]

-

Chemistry Steps. (2025, August 30). Interpreting IR Spectra. Chemistry Steps. Available at: [Link]

-

Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]

-

JoVE. (2024, December 5). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Journal of Visualized Experiments. Available at: [Link]

-

ResearchGate. (2025, August 6). Cyclopentyl, cyclohexyl, and cycloheptyl cations: computational studies of the structures, stability, 13C NMR chemical shifts, and possible rearrangement pathways. ResearchGate. Available at: [Link]

-

PubMed. (2005, January 15). 1H NMR spectroscopic criteria for the configuration of N-acyl-alpha,beta-dehydro-alpha-amino acid esters. PubMed. Available at: [Link]

-

ACS Publications. (2002, May 1). Mass Spectra of Esters. Formation of Rearrangement Ions. Analytical Chemistry. Available at: [Link]

-

Powers, R. (n.d.). Structure Determination of Organic Compounds. University of Nebraska-Lincoln. Available at: [Link]

-

Pampaloni, G., & Zanello, P. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. RSC Advances, 7(18), 10836-10848. Available at: [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

Guo, K., Li, L. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Journal of The American Society for Mass Spectrometry, 30(7), 1305-1308. Available at: [Link]

-

Amirani Poor, M., et al. (2019). Synthesis of methyl 2-((2-(cyclohexylamino)-2-oxo-1-phenylethyl)amino)benzoate. ResearchGate. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information: Fine bubble technology for the green synthesis of fairy chemicals. RSC.org. Available at: [Link]

-

PubChemLite. (n.d.). Methyl 2-[(cyclopropylmethyl)amino]acetate (C7H13NO2). PubChemLite. Available at: [Link]

-

American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 739-746. Available at: [Link]

-

Chemistry LibreTexts. (2020, May 30). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

-

Stanciu, I. (2026, March 5). Chemical composition of α-amino acids determined by IR spectroscopy. ResearchGate. Available at: [Link]

-

Chemistry Steps. (2024, August 2). NMR Chemical Shift Values Table. Chemistry Steps. Available at: [Link]

-

Damer, B., & Deamer, D. (2022). Synthesis and Characterization of Amino Acid Decyl Esters as Early Membranes for the Origins of Life. Life, 12(9), 1365. Available at: [Link]

-

bioRxiv. (2025, July 26). IR spectroscopy: from experimental spectra to high-resolution structural analysis by integrating simulations and machine learning. bioRxiv. Available at: [Link]

-

Mancilla Percino, T., & Cruz Hernandez, T. R. (2007). Synthesis of Methyl-2[N-subtituted-N-(2-hydroxyethyl)]amino-2-hydroxyacetates and 2-Hydroxy-4-alkylperhydro-1,4-oxazin-3-ones. Journal of the Mexican Chemical Society, 51(4), 185-192. Available at: [Link]

-

R Discovery. (2004, April 5). One Pot Synthesis of Methyl Aminoacetylcyanoacetates. R Discovery. Available at: [Link]

-

PubChemLite. (n.d.). Methyl 2-amino-2-cyclobutylacetate hydrochloride (C7H13NO2). PubChemLite. Available at: [Link]

-

MolAid. (n.d.). Methyl2-amino-2-cycloheptylacetatehydrochloride. MolAid. Available at: [Link]

-

Frontiers. (n.d.). Rotational Spectrum and Conformational Analysis of N-Methyl-2-Aminoethanol: Insights into the Shape of Adrenergic Neurotransmitters. Frontiers in Chemistry. Available at: [Link]

-

Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

UNODC. (n.d.). Mass Fragmentation Characteristics of Ketamine Analogues. UNODC. Available at: [Link]

-

PubMed. (2020, April 15). Targeted ultra-performance liquid chromatography/tandem mass spectrometric quantification of methylated amines and selected amino acids in biofluids. PubMed. Available at: [Link]

-

MDPI. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules. Available at: [Link]

-

Wiley Online Library. (2024, December 12). Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids. Journal of Mass Spectrometry. Available at: [Link]

-

ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex. ResearchGate. Available at: [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Interpreting IR Spectra [chemistrysteps.com]

- 5. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iris.unito.it [iris.unito.it]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. bionmr.unl.edu [bionmr.unl.edu]

Navigating the Labyrinth of Stability: An In-depth Technical Guide to Amino Acid Hydrochlorides

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Unsung Heroes of Biopharmaceutical Development

Amino acid hydrochlorides are the bedrock of countless research endeavors and the silent workhorses in the formulation of life-saving therapeutics. Their enhanced stability and solubility over their free amino acid counterparts make them the preferred choice in a multitude of applications, from cell culture media to complex drug formulations.[1] However, the very attributes that make them invaluable also necessitate a profound understanding of their stability profiles and optimal storage conditions. This guide serves as a comprehensive technical resource, delving into the nuances of amino acid hydrochloride stability, their degradation pathways, and the analytical methodologies required to ensure their integrity and performance. By synthesizing fundamental chemical principles with field-proven insights, this document aims to empower researchers and drug development professionals to navigate the complexities of handling these critical molecules, thereby safeguarding the reliability and reproducibility of their work.

I. The Chemical and Physical Landscape of Amino Acid Hydrochlorides

The hydrochloride salt form of amino acids confers several advantages, primarily by protonating the amino group. This protonation prevents the zwitterionic form from readily participating in certain degradation reactions and significantly improves solubility in aqueous solutions.[1] Understanding the fundamental properties of these salts is the first step in ensuring their long-term stability.

A. The Role of the Hydrochloride Salt

The presence of the chloride ion as a counter-ion contributes to a lower pH in solution, which can influence the stability of the amino acid.[2] This acidic environment can be both protective, by inhibiting certain base-catalyzed degradation pathways, and detrimental, by promoting acid-catalyzed hydrolysis, particularly for amino acids with susceptible side chains.[2]

B. Key Physicochemical Properties

The stability of an amino acid hydrochloride is intrinsically linked to its physicochemical properties. These include:

-

Hygroscopicity: The propensity to absorb moisture from the atmosphere is a critical factor.[3][4] Moisture can act as a plasticizer, increasing molecular mobility in the solid state and facilitating degradation reactions.[4] Some amino acid hydrochlorides are known to be hygroscopic, and their water uptake can lead to caking, deliquescence, and ultimately, chemical degradation.[3][5][6]

-

pKa: The dissociation constant of the amino and carboxylic acid groups, as well as any ionizable side chains, dictates the charge state of the molecule at a given pH. This, in turn, influences its susceptibility to various degradation pathways.

-

Crystal Form (Polymorphism): Different crystalline forms of the same compound can exhibit varying stability profiles due to differences in their crystal lattice energy and surface area.

II. Unraveling Degradation: Pathways and Influencing Factors

The degradation of amino acid hydrochlorides is a multifaceted process influenced by a confluence of environmental factors. A thorough understanding of these pathways is paramount for developing robust storage and handling protocols.

A. Major Degradation Pathways

-

Hydrolysis: This is a common degradation pathway, particularly for amino acids with amide or ester groups in their side chains, such as asparagine and glutamine.[7] The reaction is often catalyzed by acidic or basic conditions. For instance, glutamic acid in a 0.1 N HCl solution can degrade to pyroglutamic acid.[1][8]

-

Oxidation: Amino acids with sulfur-containing (methionine, cysteine) or aromatic (tryptophan, tyrosine, histidine) side chains are particularly susceptible to oxidation.[9] The presence of oxygen, transition metal ions, and exposure to light can accelerate this process. The oxidation of methionine to methionine sulfoxide is a well-documented example.[9]

-

Photodegradation: Exposure to light, especially in the near-UV region, can induce degradation.[10][11][] The presence of photosensitizers, such as trace metal impurities (e.g., Fe(III)), can significantly enhance the rate of photodegradation.[11] For example, aspartic acid in the presence of Fe(III) can undergo photodegradation to form the carbon dioxide radical anion.[11]

-

Thermal Degradation: At elevated temperatures, amino acid hydrochlorides can undergo complex degradation reactions, including decarboxylation and deamination.[13][14][15] The decomposition temperatures are specific to each amino acid and can be determined using thermal analysis techniques like TGA and DSC.[2][8][13][14]

B. Key Factors Influencing Stability

-

Temperature: As with most chemical reactions, the rate of degradation increases with temperature. Therefore, storage at controlled, and often reduced, temperatures is crucial.

-

Humidity: Moisture can accelerate degradation by promoting hydrolysis and increasing molecular mobility in the solid state.[4] Hygroscopic amino acid hydrochlorides require storage in low-humidity environments and in tightly sealed containers.[3]

-

Light: Exposure to light can trigger photodegradation, especially for photosensitive amino acids. Storage in light-resistant containers is essential.[10][]

-

pH: The pH of a solution significantly impacts the stability of amino acid hydrochlorides. The protonated amino group is generally more stable, but the overall stability depends on the specific degradation pathways relevant to each amino acid.[1][2][8][16]

III. Recommended Storage and Handling: A Proactive Approach

A proactive and evidence-based approach to storage and handling is the most effective strategy for preserving the integrity of amino acid hydrochlorides.

A. General Storage Guidelines

Based on the principles outlined above, the following general guidelines should be followed:

-

Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is often recommended. Specific temperature requirements can be found in the manufacturer's documentation.

-

Humidity: Maintain a low-humidity environment. Use of desiccants is advisable for highly hygroscopic compounds. Containers should be tightly sealed to prevent moisture ingress.

-

Light: Protect from light by using amber vials or storing in the dark.

-

Inert Atmosphere: For particularly sensitive compounds, storage under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

B. Specific Storage Recommendations

The following table summarizes recommended storage conditions for some common amino acid hydrochlorides. It is crucial to consult the manufacturer's specific recommendations for each product.

| Amino Acid Hydrochloride | Optimal Storage Temperature | Key Stability Concerns |

| L-Lysine HCl | 15-30°C | Highly sensitive to moisture, can lead to clumping.[17] |

| DL-Methionine | 5-30°C | Susceptible to oxidation due to the presence of sulfur.[17] |

| L-Threonine | 5-25°C | Sensitive to temperature fluctuations.[17] |

| L-Cysteine HCl | 2-8°C | Prone to oxidation to form cystine. |

| L-Histidine HCl | Room Temperature | Can be susceptible to photodegradation in the presence of metal ions.[18] |

| L-Arginine HCl | Room Temperature | Generally stable, but hygroscopic. |

| L-Glutamic Acid HCl | Room Temperature | Can cyclize to form pyroglutamic acid in acidic solutions.[1][8] |

IV. Analytical Methodologies for Stability Assessment

A robust analytical program is essential for monitoring the stability of amino acid hydrochlorides and ensuring their quality.

A. Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the cornerstone of amino acid analysis due to its high resolution and sensitivity.[]

-

Reversed-Phase HPLC (RP-HPLC): Often requires pre-column derivatization to enhance the hydrophobicity and detectability of amino acids.[19] Common derivatizing agents include o-phthalaldehyde (OPA) for primary amines and 9-fluorenylmethyl chloroformate (FMOC) for secondary amines.[20]

-

Ion-Exchange Chromatography (IEC): A classic and highly reliable method that separates amino acids based on their net charge.[]

-

Hydrophilic Interaction Liquid Chromatography (HILIC): An alternative for the analysis of polar amino acids without derivatization.[21]

B. Thermal Analysis

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition temperatures.[2]

-

Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, glass transitions, and other thermal events.[22]

C. Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of stability assessment, particularly in drug development.[7][13][23][24] It involves subjecting the amino acid hydrochloride to harsh conditions (e.g., high temperature, extreme pH, oxidizing agents, light) to accelerate degradation and identify potential degradation products and pathways.[13][23][24] These studies are essential for developing stability-indicating analytical methods.[13]

V. Experimental Protocols

A. Protocol for HPLC Analysis of Amino Acid Hydrochlorides (Pre-column Derivatization with OPA/FMOC)

This protocol provides a general framework for the quantitative analysis of amino acid hydrochlorides using RP-HPLC with automated pre-column derivatization.

-

Preparation of Solutions:

-

Mobile Phase A: Prepare an aqueous buffer at an appropriate pH (e.g., sodium acetate buffer).

-

Mobile Phase B: Acetonitrile or methanol.

-

Diluent: 0.1 N HCl.[20]

-

Standard Solutions: Prepare a mixed standard solution of amino acids of known concentrations in the diluent.

-

Sample Solutions: Accurately weigh and dissolve the amino acid hydrochloride sample in the diluent to a known concentration.

-

Derivatization Reagents: Use commercially available OPA and FMOC reagents.[20]

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Column Temperature: 40 °C.[20]

-

Flow Rate: 1.0 mL/min.

-

Detection: Fluorescence detector (for OPA derivatives) and UV detector (for FMOC derivatives).

-

Injection Volume: 10 µL.

-

Gradient Elution: Develop a gradient program that effectively separates all derivatized amino acids.

-

-

Automated Derivatization and Injection:

-

Program the autosampler to perform the pre-column derivatization by mixing the sample/standard with the OPA and FMOC reagents in a specific sequence and for a defined reaction time before injection.[19]

-

-

Data Analysis:

-

Identify and quantify the amino acids in the sample by comparing their retention times and peak areas to those of the standards.

-

B. Protocol for Thermal Analysis (TGA/DSC) of Amino Acid Hydrochlorides

This protocol outlines the general procedure for assessing the thermal stability of a solid amino acid hydrochloride.

-

Instrument Setup and Calibration:

-

Ensure the TGA and DSC instruments are properly calibrated for temperature and mass (TGA) or heat flow (DSC).

-

Purge the instrument with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).[11]

-

-

Sample Preparation:

-

Accurately weigh a small amount of the solid amino acid hydrochloride (typically 2-10 mg) into an appropriate sample pan (e.g., aluminum or platinum).[25]

-

-

TGA Method:

-

Temperature Program: Heat the sample from ambient temperature to a temperature beyond its decomposition point (e.g., 300-400 °C) at a constant heating rate (e.g., 10 °C/min).[2]

-

Data Acquisition: Record the sample mass as a function of temperature.

-

-

DSC Method:

-

Temperature Program: Use a similar temperature program as in TGA, or a program designed to observe specific thermal events like melting.

-

Data Acquisition: Record the heat flow as a function of temperature.

-

-

Data Analysis:

-

TGA Thermogram: Determine the onset of decomposition and the temperatures at which significant mass loss occurs.

-

DSC Thermogram: Identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events.

-

VI. Visualizing Complexity: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams provide visual representations of key processes.

A. Degradation Pathways of Amino Acid Hydrochlorides

Caption: Major degradation pathways for amino acid hydrochlorides.

B. Experimental Workflow for Stability Testing

Sources

- 1. Oxidation of branched chain amino acids by HOCl: Kinetics and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. scispace.com [scispace.com]

- 4. Moisture Sorption Properties Research of Chemical Reference Substances Based on Dynamic Vapor Sorption Analysis Technology [journal11.magtechjournal.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. proumid.com [proumid.com]

- 7. bio.libretexts.org [bio.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. Oxidation of amino acids and peptides in reaction with myeloperoxidase, chloride and hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Degradation of amino acids | PDF [slideshare.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 13. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine | bioRxiv [biorxiv.org]

- 15. researchgate.net [researchgate.net]

- 16. Moisture sorption isotherm - Wikipedia [en.wikipedia.org]

- 17. database.ich.org [database.ich.org]

- 18. memmert.com [memmert.com]

- 19. jbt.abrf.org [jbt.abrf.org]

- 20. agilent.com [agilent.com]

- 21. jocpr.com [jocpr.com]

- 22. qualitest.ae [qualitest.ae]

- 23. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 24. applications.emro.who.int [applications.emro.who.int]

- 25. lsa.umich.edu [lsa.umich.edu]

Unnatural Amino Acid Scaffolds in Medicinal Chemistry: Structural Profiling and Synthesis of Methyl 2-amino-2-cycloheptylacetate hydrochloride

Executive Summary

The integration of unnatural amino acids (UAAs) into peptide sequences is a cornerstone of modern peptidomimetic drug design. By introducing non-proteinogenic side chains, researchers can systematically alter the Ramachandran dihedral angles of a peptide backbone, thereby enhancing target binding affinity and conferring resistance against endogenous proteases. Cycloaliphatic amino acids, such as cycloheptylglycine derivatives, provide unique steric bulk and lipophilicity profiles.

This technical whitepaper provides an in-depth analysis of methyl 2-amino-2-cycloheptylacetate hydrochloride , detailing its structural identifiers, the mechanistic rationale for its use in drug development, and a self-validating synthetic protocol designed for high-yield isolation.

Structural Identifiers & Physicochemical Profiling

Accurate structural identification is critical for database mining, intellectual property mapping, and computational docking studies. The most robust identifier for this molecule is its InChIKey, a 27-character hashed representation of the International Chemical Identifier that prevents the ambiguity often associated with traditional nomenclature [1].

Table 1: Physicochemical Properties and Database Identifiers

| Property | Value |

| Chemical Name | Methyl 2-amino-2-cycloheptylacetate hydrochloride |

| InChIKey | PEIRAGOKPLVKGT-UHFFFAOYSA-N |

| CAS Registry Number | 2490402-28-1 |

| Molecular Formula | C₁₀H₂₀ClNO₂ |

| Molecular Weight | 221.72 g/mol |

| SMILES | COC(=O)C(N)C1CCCCCC1.Cl |

Mechanistic Rationale in Peptidomimetic Design

The selection of a cycloheptyl ring substituted at the alpha-carbon is not arbitrary. In drug development, the cycloheptyl moiety serves two primary mechanistic functions:

-

Steric Shielding: The bulky seven-membered ring creates a localized steric hindrance around the adjacent amide bonds when incorporated into a peptide. This physically blocks the active sites of proteolytic enzymes (such as aminopeptidases and endopeptidases), dramatically increasing the serum half-life of the therapeutic [3].

-

Lipophilic Surface Area: The expansive hydrocarbon ring increases the overall lipophilicity (LogP) of the molecule, which is often necessary to improve membrane permeability and cellular uptake for intracellular targets.

The molecule is synthesized as a methyl ester hydrochloride salt rather than a free amino acid. The methyl ester protects the C-terminus, preventing unwanted side reactions during subsequent coupling phases. Simultaneously, the hydrochloride salt stabilizes the primary amine, preventing spontaneous intermolecular cyclization (diketopiperazine formation) and improving solubility in polar organic solvents used during purification.

Integration of cycloaliphatic amino acids into peptidomimetic drug discovery pipelines.

Experimental Protocol: Synthesis Workflow

The synthesis of methyl 2-amino-2-cycloheptylacetate hydrochloride relies on a modified Strecker amidation followed by a Fischer esterification [2]. This protocol is designed as a self-validating system , where the physical state and intermediate behaviors confirm the success of each step before proceeding.

Step 1: Strecker Amidation

-

Reagents: Cycloheptanecarbaldehyde (1.0 eq), Ammonium Chloride (NH₄Cl, 1.5 eq), Sodium Cyanide (NaCN, 1.2 eq), Methanol/Water (1:1).

-

Causality: NH₄Cl serves a dual purpose: it acts as the nitrogen source for the amine and provides a mildly acidic environment to protonate the aldehyde, accelerating imine formation. NaCN supplies the nucleophilic cyanide ion that attacks the imine intermediate.

-

Procedure: Dissolve NH₄Cl and NaCN in aqueous methanol. Dropwise add cycloheptanecarbaldehyde at 0°C. Stir at room temperature for 12 hours. Extract with ethyl acetate.

-

Validation Check: TLC (Hexane:EtOAc 4:1) should show the disappearance of the UV-active aldehyde and the appearance of a ninhydrin-positive spot (the α-aminonitrile).

Step 2: Acidic Hydrolysis

-

Reagents: 6M Hydrochloric Acid (HCl).

-

Causality: The robust C≡N triple bond requires harsh conditions to hydrolyze into a carboxylic acid. Refluxing in 6M HCl not only achieves this but simultaneously protonates the newly formed amine, locking it into a stable hydrochloride salt and preventing oxidative degradation.

-

Procedure: Suspend the crude α-aminonitrile in 6M HCl and reflux for 16 hours. Cool to room temperature and evaporate the solvent under reduced pressure to yield crude cycloheptylglycine hydrochloride.

Step 3: Fischer Esterification

-

Reagents: Thionyl Chloride (SOCl₂, 2.0 eq), Anhydrous Methanol.

-

Causality: SOCl₂ reacts violently with methanol to generate anhydrous HCl in situ. This acts as an acid catalyst for the esterification while maintaining the amine as a salt. Furthermore, SOCl₂ converts the carboxylic acid into a highly reactive acid chloride intermediate, driving the reaction to completion without the need for a Dean-Stark trap to remove water.

-

Procedure: Cool anhydrous methanol to 0°C. Dropwise add SOCl₂ (Caution: Exothermic, evolves SO₂ and HCl gas). Add the crude cycloheptylglycine hydrochloride. Reflux for 4 hours. Concentrate in vacuo and recrystallize from methanol/diethyl ether to yield the final product.

Workflow for the synthesis of methyl 2-amino-2-cycloheptylacetate hydrochloride.

Analytical Validation

To ensure the integrity of the synthesized compound before its use in solid-phase peptide synthesis (SPPS), a rigorous analytical validation must be performed. The expected quantitative data for the pure compound is summarized below.

Table 2: Analytical Validation Parameters

| Analytical Method | Target Parameter | Expected Signal / Value | Causality / Interpretation |

| ¹H NMR (DMSO-d₆) | Methyl Ester (-OCH₃) | Singlet, ~3.75 ppm (3H) | Confirms successful Fischer esterification. |

| ¹H NMR (DMSO-d₆) | Alpha-Proton (Cα-H) | Doublet, ~3.90 ppm (1H) | Confirms the intact chiral center adjacent to the amine. |

| ¹H NMR (DMSO-d₆) | Ammonium (-NH₃⁺) | Broad Singlet, ~8.50 ppm (3H) | Validates the presence of the hydrochloride salt form. |

| LC-MS (ESI+) | [M+H]⁺ (Free Base) | m/z 186.15 | Confirms the exact mass of the unnatural amino acid core. |

| HPLC (C18 Column) | Purity | > 98% (UV at 210 nm) | Ensures absence of unreacted aldehyde or diketopiperazine. |

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 154814261, Methyl 2-amino-2-cycloheptylacetate hydrochloride." PubChem,[Link].

-

Shibasaki, M., Kanai, M., & Mita, K. "Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids." PubMed Central (PMC),[Link].

-

MDPI. "Xeno Amino Acids: A Look into Biochemistry as We Do Not Know It." MDPI,[Link].

The Cycloheptyl Motif in Molecular Interactions: Thermodynamic Drivers and Applications in Rational Drug Design

Executive Summary

In the continuous pursuit of optimizing pharmacophores, medicinal chemists frequently default to methyl, cyclopentyl, or cyclohexyl substitutions to probe hydrophobic target pockets. However, expanding the alicyclic ring to a seven-membered cycloheptyl group unlocks a unique niche in chemical space. This whitepaper provides an in-depth technical analysis of the cycloheptyl moiety, detailing how its distinct balance of steric bulk, lipophilicity, and conformational flexibility can be rationally deployed to drive entropic binding gains, prolong target residence time, and overcome kinetic barriers in drug design.

The Cycloheptyl Niche in Chemical Space

The selection of a cycloheptyl group over smaller cycloalkanes is rarely arbitrary; it is a calculated structural intervention. The seven-membered carbocycle bridges the gap between the rigid steric constraints of a cyclohexyl ring and the excessive, entropy-draining flexibility of linear aliphatic chains.

Because of its size, the cycloheptyl ring introduces substantial steric hindrance, which directly influences conformational flexibility and binding interactions with biological targets[1]. Unlike the rigid chair conformation of cyclohexane, cycloheptane rapidly interconverts between various twist-chair and boat conformations. This dynamic flexibility allows the moiety to mold itself into deep, irregularly shaped hydrophobic subpockets where highly rigid groups (such as adamantyl) might induce detrimental steric clashes.

Thermodynamic & Kinetic Drivers of Cycloheptyl Binding

The binding affinity of a cycloheptyl-bearing ligand is governed by two primary biophysical forces:

A. The Entropic Reward (Desolvation)

The introduction of a cycloheptyl group significantly increases a molecule's lipophilicity (logP) and its solvent-accessible surface area. When this bulky hydrophobic group inserts into a target's lipophilic cleft, it displaces a large network of highly ordered, high-energy water molecules. The release of these water molecules into the bulk solvent yields a massive entropic reward ( ΔS>0 ), which acts as the primary thermodynamic driver for target affinity.

B. Kinetic Steric Barriers

The sheer molecular volume of the cycloheptyl group fundamentally alters binding kinetics, often leading to a slower dissociation rate ( koff ) due to enhanced hydrophobic trapping. A self-validating demonstration of this absolute steric boundary is observed in supramolecular pseudo-rotaxane assemblies. When researchers attempted to thread a linear guest molecule through a dibenzo-24-crown-8 (DB24C8) macrocycle, a cyclohexyl end-group allowed for gradual slipping. In stark contrast, substituting the end-group with a cycloheptyl moiety rendered the kinetic energy barrier insurmountable, completely hindering complex formation even when heated to 323 K[2]. In drug design, this exact steric bulk can be leveraged to "lock" a ligand into a binding site, drastically increasing drug residence time.

Case Studies in Rational Drug Design

The empirical impact of cycloheptyl integration is best illustrated through recent structural optimization campaigns across diverse therapeutic targets.

Keap1-Nrf2 Protein-Protein Interaction

In the development of noncovalent inhibitors targeting the Keap1-Nrf2 interaction, engaging the hydrophobic P5 subpocket is critical for potency. During a fragment-based drug discovery campaign, replacing a cyclohexyl substituent with a cycloheptyl group yielded a 2-fold improvement in binding affinity (improving Ki from 16 µM to ~8 µM) while maintaining an excellent ligand efficiency (LE = 0.26)[3].

Dual VEGFR-2/EGFR Kinase Inhibitors

In a novel series of 5-ethylsulfonyl-indazole-3-carboxamides designed as dual kinase inhibitors, the cycloheptyl derivative (Compound 8h) emerged as the most potent candidate. It achieved IC50 values of 23 nM in colorectal (HCT-116) and 25 nM in breast (MCF-7) cancer cell lines, outperforming the clinical reference erlotinib (30 nM and 40 nM, respectively)[4].

Cannabinoid Receptor Ligands

Cycloheptyl CP 55,940 is a ring-expanded homologue of the highly potent synthetic cannabinoid CP 55,940. Despite the increased ring size, it maintains exceptional in vivo potency (ED50 = 0.06 mg/kg in animal studies), demonstrating that the expanded ring optimally fills the receptor's lipophilic cavity to drive receptor agonism[5].

Quantitative Data Summary

| Compound / Target | Cycloalkyl Moiety | Binding Affinity / Potency | Reference Standard | Key Outcome |

| Keap1-Nrf2 Inhibitor (Fragment 7) | Cycloheptyl | Ki = ~8 µM | Cyclohexyl ( Ki = 16 µM) | 2-fold affinity improvement; maintained LE. |

| VEGFR-2/EGFR Inhibitor (Compound 8h) | Cycloheptyl | IC50 = 23 nM (HCT-116) | Erlotinib (IC50 = 30 nM) | Superior dual-kinase inhibition and apoptosis. |

| Cannabinoid Ligand (CP 55,940 homologue) | Cycloheptyl | ED50 = 0.06 mg/kg | CP 55,940 (Cyclohexyl) | Equivalent high potency; optimal pocket filling. |

| pseudo-Rotaxane (DB24C8 Host) | Cycloheptyl | Incomplete slipping | Cyclohexyl (Slipping occurs) | Demonstrates absolute steric kinetic barrier. |

Experimental Workflow: Validating Cycloheptyl-Target Interactions

To rigorously validate the causality between cycloheptyl addition and improved binding, we employ an orthogonal biophysical workflow. This system is designed to be self-validating : the kinetic parameters derived from Surface Plasmon Resonance (SPR) must mathematically align with the thermodynamic signatures obtained via Isothermal Titration Calorimetry (ITC).

Workflow for validating cycloheptyl-mediated target interactions via SPR and ITC.

Step-by-Step Methodology

Step 1: Surface Plasmon Resonance (SPR) - Kinetic Profiling

-

Action: Immobilize the target protein on a CM5 sensor chip via standard amine coupling. Inject the purified cycloheptyl-bearing ligand at varying concentrations (0.1× to 10× the expected KD ).

-

Causality: SPR provides real-time resolution of association ( kon ) and dissociation ( koff ) rates. The steric bulk of the cycloheptyl group typically manifests as a significantly slower koff due to enhanced hydrophobic trapping within the target pocket.

Step 2: Isothermal Titration Calorimetry (ITC) - Thermodynamic Deconvolution

-

Action: Titrate the ligand into a calorimeter cell containing the target protein at a constant temperature (e.g., 25°C). Integrate the heat spikes to generate a binding isotherm.

-

Causality: ITC directly measures the heat of binding ( ΔH ) and calculates the entropy change ( −TΔS ). Because the primary driver for cycloheptyl binding is the entropic reward of displacing ordered water molecules, a successful design will heavily skew towards a favorable positive entropy change ( ΔS>0 ).

-

Self-Validation Check: The KD derived from SPR ( koff/kon ) must align with the KD derived from the ITC binding isotherm. If SPR shows a slow koff but ITC reveals an unfavorable entropy profile, it indicates non-specific surface aggregation (an assay artifact) rather than true pocket engagement.

Synthetic Integration: Cycloheptylation Strategies

From a synthetic standpoint, incorporating the cycloheptyl moiety requires overcoming the transannular strain inherent to medium-sized rings. To ensure high yields and avoid degradation, the following protocol is recommended:

Protocol: Strategic Cycloheptylation via Reductive Amination

-

Action: React cycloheptanone with the target primary amine (e.g., a benzylamine derivative) in a dry aprotic solvent (such as DCE) using sodium triacetoxyborohydride (NaBH(OAc)3) as the reducing agent[6].

-

Causality: Using a ketone precursor (cycloheptanone) rather than a halide (cycloheptyl bromide) prevents the E2 elimination side-reactions that commonly plague bulky secondary halides under basic conditions[7]. Furthermore, the mild nature of NaBH(OAc)3 ensures that the imine intermediate is selectively reduced without over-alkylating the resulting secondary amine.

Conclusion

The cycloheptyl group is far more than a simple lipophilic appendage; it is a precision tool for modulating molecular kinetics and thermodynamics. By understanding the causality behind its massive entropic desolvation rewards and its ability to impose strict kinetic steric barriers, drug development professionals can rationally deploy this seven-membered ring to rescue weak binders, prolong target residence times, and optimize overall ligand efficiency.

References

- Source: nih.

- Source: rsc.

- Source: d-nb.

- Source: wikipedia.

- (2R)

- Cycloheptyl-(4-pyrazol-1-yl-benzyl)

- Cycloheptyl-(4-imidazol-1-yl-benzyl)

Sources

- 1. (2R)-2-amino-2-cycloheptyl-acetic acid;hydrochloride () for sale [vulcanchem.com]

- 2. d-nb.info [d-nb.info]

- 3. Fragment‐Based Drug Discovery of Novel High‐affinity, Selective, and Anti‐inflammatory Inhibitors of the Keap1‐Nrf2 Protein‐Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferat ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07017A [pubs.rsc.org]

- 5. Cycloheptyl CP 55,940 - Wikipedia [en.wikipedia.org]

- 6. Cycloheptyl-(4-pyrazol-1-yl-benzyl)-amine|C17H23N3|CAS 179055-56-2 [benchchem.com]

- 7. Buy Cycloheptyl-(4-imidazol-1-yl-benzyl)-amine | 179055-57-3 [smolecule.com]

Bicyclo[1.1.1]pentane (BCP) as a Transformative Building Block in Medicinal Chemistry: A Technical Guide to sp³-Enriched Bioisosteres

Executive Summary

The paradigm of "Escaping Flatland" has fundamentally shifted modern drug discovery. Historically, medicinal chemistry relied heavily on planar, sp²-hybridized aromatic rings (like the ubiquitous para-phenyl spacer) due to their synthetic accessibility via cross-coupling reactions. However, this overreliance often results in drug candidates with poor aqueous solubility, high lipophilicity, and suboptimal Property Forecast Indices (PFI). Enter the Bicyclo[1.1.1]pentane (BCP) scaffold—a highly strained, three-dimensional, sp³-rich bioisostere that perfectly mimics the vector alignment of a para-substituted benzene ring while radically improving the molecule's pharmacokinetic profile[1].

This technical whitepaper provides an authoritative overview of the physicochemical advantages of BCPs, alongside field-validated, step-by-step synthetic protocols for their incorporation into drug discovery pipelines.

The Mechanistic Rationale for BCP Bioisosterism

Replacing a flat phenyl ring with a BCP core is not merely a structural swap; it is a calculated physicochemical optimization. The three-dimensional nature of the BCP cage disrupts the flat π-π stacking interactions that typically lead to highly stable, insoluble crystal lattices in aromatic drugs. Consequently, BCP incorporation drastically lowers the melting point and increases kinetic solubility. Furthermore, the absence of π-electrons reduces the scaffold's susceptibility to oxidative metabolism by cytochrome P450 enzymes, enhancing in vitro and in vivo stability.

Caption: Logical flow of pharmacokinetic optimization via BCP bioisosteric replacement.

In the optimization of the LpPLA2 inhibitor Darapladib, replacing a phenyl ring with a BCP moiety maintained the target binding affinity (pIC50 9.4) while significantly increasing permeability (from 203 nm/s to 705 nm/s) and kinetic solubility, validating the BCP as a superior structural spacer[2].

Comparative Physicochemical Profiling

When selecting an sp³-rich bioisostere, the spatial dimensions and lipophilic contributions must be carefully weighed against the parent aromatic system. The table below summarizes the quantitative data comparing classical isosteres.

| Isostere Scaffold | Diagonal Distance (Å) | sp³ Fraction (Fsp³) | Relative Lipophilicity | Primary Application |

| para-Phenyl | 2.79 | 0% | High | Baseline aromatic spacer |

| Cubane | 2.72 | 100% | Moderate | Bulky aromatic replacement |

| Bicyclo[2.2.2]octane (BCO) | 2.60 | 100% | High | Highly lipophilic 3D spacer |

| Bicyclo[1.1.1]pentane (BCP) | 1.85 | 100% | Lowest | Low-lipophilicity para-phenyl / tert-butyl isostere |

Data synthesized from the 3[3].

As observed, BCP possesses the shortest diagonal distance and the lowest lipophilicity among the 3D isosteres. This makes it exceptionally useful when the phenyl fragment serves strictly as a structural spacer rather than engaging in critical π-π stacking interactions with the target protein's binding pocket.

Synthetic Strategies & Mechanistic Causality

The primary bottleneck in BCP adoption has historically been its synthetic accessibility. The central inter-bridgehead bond (C1-C3) of the precursor [1.1.1]propellane is characterized by an inverted tetrahedral geometry, harboring approximately 66.6 kcal/mol of strain energy[4].

Caption: Step-by-step synthetic workflow for BCP-1,3-dicarboxylic acid from cyclopropane precursors.

This immense strain makes the bond highly susceptible to homolytic cleavage via radical addition. By generating acetyl radicals under UV irradiation, the central bond is cleaved, relieving the strain and yielding the stable 1,3-disubstituted BCP core. Recent advances have also enabled the synthesis of 1,2-difunctionalized BCPs to mimic ortho and meta-substituted arenes[5], as well as propellane-free routes utilizing dibromocarbene addition to bicyclo[1.1.0]butanes (BCBs)[6].

Validated Experimental Protocols

As an application scientist, I emphasize that successful BCP synthesis relies entirely on strict temperature control and the handling of volatile intermediates. The following protocol details the synthesis of the highly versatile building block, Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, adapted from validated scalable procedures[7].

Protocol A: Generation of [1.1.1]Propellane

Causality Note: Propellane is highly volatile (bp ~48 °C) and prone to spontaneous polymerization if concentrated. It must be synthesized and stored as a dilute solution in diethyl ether. The use of -78 °C prevents thermal degradation of the carbenoid intermediate during the initial halogen-metal exchange.

-

Preparation: Flame-dry a 3-neck round-bottom flask equipped with an overhead stirrer under an argon atmosphere.

-

Reagent Loading: Charge the flask with 1,1-bis(chloromethyl)-2,2-dibromocyclopropane (1.0 equiv) dissolved in anhydrous Et₂O to create a 1.3 M solution.

-

Cooling: Submerge the reaction vessel in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C.

-

Lithiation: Dropwise add Methyllithium (MeLi, 3.0 M in diethoxymethane, 2.2 equiv) over 1 hour. Crucial: Maintain the internal temperature below -70 °C to prevent premature Wurtz-type coupling.

-

Cyclization: Stir the mixture for 30 minutes at -75 °C, then remove the cooling bath and allow it to warm to 0 °C over 1.5 hours.

-